molecular formula C13H16N2O B13725060 4-Amino-8-methoxy-2-propylquinoline CAS No. 1189107-31-0

4-Amino-8-methoxy-2-propylquinoline

Cat. No.: B13725060
CAS No.: 1189107-31-0
M. Wt: 216.28 g/mol
InChI Key: ZNDWWCZHGGPXTE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Amino-8-methoxy-2-propylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Biological Activity

4-Amino-8-methoxy-2-propylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by an amino group at the 4-position and a methoxy group at the 8-position of the quinoline ring. Its molecular formula is C13H16N2OC_{13}H_{16}N_2O with a molecular weight of approximately 216.28 g/mol. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

The synthesis of this compound can be achieved through various methods, including one-pot reactions that facilitate the formation of substituted quinolines. These methods often involve coupling reactions, such as Sonogashira coupling, followed by cyclization steps to achieve the desired structural modifications .

Common Reactions

  • Oxidation : Can yield quinoline N-oxide derivatives using agents like potassium permanganate.
  • Reduction : Typically performed using sodium borohydride to produce reduced quinoline derivatives.
  • Substitution : Nucleophilic substitution can occur at the amino group, leading to alkylated or acylated derivatives.

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including:

  • Enzymes : It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • DNA Interaction : The compound may also interact with DNA, potentially influencing gene expression and replication .

Potential Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

  • Antimalarial Properties : Like other quinoline derivatives, it may serve as a lead compound in developing new antimalarial agents. Its structure suggests potential efficacy against malaria parasites through mechanisms similar to those of established drugs like chloroquine .
  • Antioxidant Activity : Preliminary studies suggest that this compound might exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with other quinoline derivatives is useful:

Compound NameKey Features
PrimaquineAntimalarial; generates reactive oxygen species.
QuinineEstablished antimalarial; inhibits haem polymerase.
4-Amino-5-chloro-8-methyl-2-propylquinolineContains chlorine; variations in biological activity due to structural differences.
This compoundUnique methoxy group may confer distinct biological activities compared to other derivatives.

Case Studies and Research Findings

  • Sperm Motility Enhancement : A study highlighted that certain quinoline derivatives enhance human sperm motility. While specific data on this compound was not detailed, it suggests a potential for reproductive health applications .
  • Antiviral Activity : Research into related compounds indicates that quinolines can inhibit viral replication, particularly against RNA viruses like hepatitis C and SARS-CoV-2, suggesting that this compound might also possess antiviral properties .
  • Antifilarial Activity : Some studies have indicated that structurally similar compounds show promise as antifilarials, warranting further investigation into the efficacy of this compound against parasitic infections .

Properties

CAS No.

1189107-31-0

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

8-methoxy-2-propylquinolin-4-amine

InChI

InChI=1S/C13H16N2O/c1-3-5-9-8-11(14)10-6-4-7-12(16-2)13(10)15-9/h4,6-8H,3,5H2,1-2H3,(H2,14,15)

InChI Key

ZNDWWCZHGGPXTE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)OC)N

Origin of Product

United States

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